Methyl 4-chloroquinazoline-6-carboxylate
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Overview
Description
Methyl 4-chloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 . It is used in various scientific research fields, including medicinal chemistry, drug discovery, and material science.
Synthesis Analysis
The synthesis of Methyl 4-chloroquinazoline-6-carboxylate involves the reaction of the compound with DIBAL-H in dry THF at -25°C. The reaction mixture is stirred at -25°C to room temperature for 2 hours. The reaction mixture is then cooled to -10°C and quenched with 10% aqueous NaHCO3. The mixture is extracted with ethyl acetate, washed with water, brine, and dried. The solvent is removed under vacuum to yield the product.Molecular Structure Analysis
The molecular structure of Methyl 4-chloroquinazoline-6-carboxylate is represented by the formula C10H7ClN2O2 . This indicates that the compound consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Methyl 4-chloroquinazoline-6-carboxylate involves the reaction of the compound with DIBAL-H in dry THF. This reaction results in the formation of 4-chloroquinazoline-6-yl methanol.Physical And Chemical Properties Analysis
Methyl 4-chloroquinazoline-6-carboxylate is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Chemical Synthesis
“Methyl 4-chloroquinazoline-6-carboxylate” is a versatile synthetic intermediate used in various chemical synthesis processes . It’s used in the formation of carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions .
Pharmaceutical Research
This compound has potential applications in pharmaceutical research. For instance, it can be used to synthesize novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals .
Development of Ghrelin Receptor Antagonists
The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which can be prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors, were found to be ghrelin receptor antagonists .
Development of Vasopressin V1b Receptor Antagonists
Similarly, these 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones can also act as vasopressin V1b receptor antagonists .
Inhibition of Aurora A
The 6-alkynylated 4-aminoquinazolines, which can be synthesized using “Methyl 4-chloroquinazoline-6-carboxylate”, serve as selective inhibitors of Aurora A .
Inhibition of ErbB2 Angiogenesis
The 4-anilinoquinazoline derivative (CP-724,714), a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian and other types of cancer, can also be synthesized using this compound .
Safety And Hazards
Methyl 4-chloroquinazoline-6-carboxylate is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .
properties
IUPAC Name |
methyl 4-chloroquinazoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPRYBXJRWOHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596533 |
Source
|
Record name | Methyl 4-chloroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloroquinazoline-6-carboxylate | |
CAS RN |
152536-17-9 |
Source
|
Record name | Methyl 4-chloroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-chloroquinazoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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